Dopamine, [7-3H(N)]
Description
Overview of Dopaminergic System Components
The dopaminergic system is a complex network within the central nervous system that relies on the neurotransmitter dopamine (B1211576) to carry out its functions. wikipedia.orgmdpi.com Its proper operation is a delicate balance of dopamine synthesis, release, reception, and reuptake, all mediated by specific molecular machinery.
Dopamine Receptors
Dopamine exerts its influence by binding to and activating dopamine receptors, which are G-protein coupled receptors found on the surface of neurons. wikipedia.orgdrugbank.com These receptors are categorized into two main families:
D1-like Receptors (D1 and D5): Activation of these receptors typically stimulates the production of the second messenger cyclic AMP (cAMP). wikipedia.orgceltarys.com
D2-like Receptors (D2, D3, and D4): This family of receptors generally inhibits cAMP production upon activation. wikipedia.orgceltarys.com
The distinct distribution and signaling properties of these receptor subtypes throughout the brain are responsible for the diverse effects of dopamine. celtarys.comfrontiersin.orgmdpi.com
Dopamine Transporters
The dopamine transporter (DAT) is a crucial protein responsible for clearing dopamine from the synaptic cleft, the space between neurons. wikipedia.orgnih.gov Located on the presynaptic neuron, DAT pumps dopamine back into the neuron, a process known as reuptake. wikipedia.orgnih.gov This action terminates dopamine's signal and allows it to be recycled for future use. wikipedia.org The function of DAT is a primary determinant of the concentration and duration of dopamine signaling. nih.gov
Endogenous Dopamine Synthesis and Metabolism
Dopamine is synthesized in the brain from the amino acid L-tyrosine in a two-step process. wikipedia.orgnih.govbiocrates.com
L-tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. wikipedia.orgnih.gov
L-DOPA is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. wikipedia.orgnih.gov
After its release and action at receptors, dopamine is either taken back up into the presynaptic neuron by DAT or broken down by enzymes. wikipedia.orgnih.govrsc.org The main enzymes involved in dopamine metabolism are:
Monoamine oxidase (MAO): This enzyme converts dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC). wikipedia.orgnih.gov
Catechol-O-methyltransferase (COMT): This enzyme metabolizes dopamine into 3-methoxytyramine. wikipedia.orgnih.gov
The final major metabolite of dopamine is homovanillic acid (HVA). wikipedia.orgnih.gov
Significance of Tritiated Ligands in Neurotransmitter System Characterization
Tritiated ligands are molecules in which one or more hydrogen atoms are replaced with tritium (B154650) (³H), a radioactive isotope of hydrogen. nih.gov These radiolabeled compounds are indispensable tools in neurochemical research for several reasons:
High Specific Activity: Tritium labeling can yield ligands with high specific activity, enabling the detection of low-density targets like receptors and transporters. revvity.comrevvity.com
Low-Energy Beta Emission: The low-energy beta particles emitted by tritium are well-suited for high-resolution imaging techniques such as autoradiography. umich.edu
Minimal Structural Alteration: The substitution of hydrogen with tritium causes a negligible change in the ligand's chemical properties, ensuring that its binding characteristics closely mimic the non-radioactive molecule. nih.gov
These features make tritiated ligands ideal for a variety of in vitro and ex vivo studies, including receptor binding assays and neurotransmitter uptake experiments. nih.govwikipedia.org
Role of Dopamine, [7-3H(N)] and Related Radioligands as Research Tools
Dopamine, [7-3H(N)] is a tritiated form of dopamine that serves as a valuable research tool for studying the dopaminergic system. revvity.comnih.gov Its primary use is in functional assays of the dopamine transporter (DAT). plos.orgnih.gov Because it is chemically identical to endogenous dopamine, it acts as a substrate for DAT, allowing researchers to measure the rate of dopamine uptake into neurons. plos.orgntu.edu.sg
Detailed Research Findings:
DAT Function and Kinetics: Studies using Dopamine, [7-3H(N)] have been fundamental in characterizing the functional properties of DAT, including its uptake capacity (Vmax) and affinity for dopamine (Km). nih.govntu.edu.sg
Pharmacological Investigations: This radioligand is extensively used to investigate how various drugs, such as cocaine and amphetamines, affect DAT function by measuring their ability to inhibit the uptake of [³H]dopamine. eurofinsdiscovery.comresearchgate.net
Regulatory Mechanisms: Research employing Dopamine, [7-3H(N)] has helped to elucidate the molecular mechanisms that regulate DAT activity. plos.org
While Dopamine, [7-3H(N)] is ideal for studying DAT function, other radioligands are more commonly used for characterizing dopamine receptors due to their higher affinity and selectivity. For instance, [³H]raclopride and [³H]spiperone are frequently used to label D2-like receptors, while [³H]SCH 23390 is a standard for D1-like receptors. psu.edu The selection of a particular radioligand is dictated by the specific research question and the component of the dopaminergic system under investigation.
The collective use of these powerful radiolabeled tools has been instrumental in building our current understanding of the complex molecular and cellular processes that govern dopaminergic neurotransmission in both normal and pathological states.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-(2-amino-1,1-ditritioethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i3T2 |
InChI Key |
VYFYYTLLBUKUHU-WTJCDBBSSA-N |
Isomeric SMILES |
[3H]C([3H])(CN)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O |
Origin of Product |
United States |
Investigations of Dopamine Transporter Dat and Uptake Mechanisms
Characterization of High-Affinity Dopamine (B1211576) Uptake Systems
The use of tritium-labeled dopamine ([3H]DA) is a cornerstone in the characterization of high-affinity dopamine uptake systems. This method allows for the precise measurement of kinetic parameters that define the efficiency and capacity of the dopamine transporter. Through in vitro uptake assays, researchers can determine the maximal velocity (Vmax) of dopamine transport and the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity. These assays are typically performed using cell lines that transiently or stably express the transporter being investigated. nih.gov
Kinetic analyses of synaptosomal [3H]DA uptake are crucial for understanding how DAT function is modulated. For instance, studies have shown that administration of certain substances can alter the Vmax of [3H]DA uptake without affecting the Km, suggesting a change in the number of functional transporters at the cell surface. nih.gov The kinetic functional assay involves incubating cells expressing DAT with various concentrations of radiolabeled dopamine to calculate the apparent affinity (Km) and maximal velocity (Vmax) of uptake. nih.gov
Table 1: Kinetic Parameters of [3H]Dopamine Uptake in Rodent Prefrontal Cortex
| Treatment Group | Vmax (pmol/mg/min) | Km (nM) |
|---|---|---|
| Saline-Control | 1.5 ± 0.2 | 150 ± 20 |
| Nicotine (B1678760) (0.8 mg/kg) | 2.5 ± 0.3* | 160 ± 25 |
*p < 0.05 compared to saline-control group. Data are expressed as mean ± S.E.M. This table illustrates how nicotine administration can increase the maximal velocity of dopamine uptake in the prefrontal cortex without significantly changing the affinity of the transporter for dopamine. nih.gov
Role of DAT in Extracellular Dopamine Concentration Regulation
The dopamine transporter is a key presynaptic component that regulates dopaminergic tone by facilitating the reuptake of extracellular dopamine. embopress.org The primary function of DAT is to clear dopamine from the synaptic cleft, thereby terminating the neurotransmitter's signal. youtube.com This process is vital for maintaining dopamine homeostasis. nih.gov The dopamine transporter is responsible for the recovery of up to 90% of the released neurotransmitter in central dopaminergic neurons. eurofinsdiscovery.com
The use of [3H]dopamine in conjunction with techniques like in vivo microdialysis has been pivotal in studying the regulation of extracellular dopamine levels. nih.govnih.gov Microdialysis allows for the sampling of extracellular fluid from specific brain regions, and the concentration of [3H]dopamine and its metabolites can be measured to assess DAT activity. nih.govnih.gov By blocking transporters with various agents, researchers can observe the resulting elevation in extracellular neurotransmitter concentrations, which contributes to the behavioral and autonomic effects of these substances. eurofinsdiscovery.com
Pharmacological Profiling of Dopamine Uptake Inhibitors
Radiolabeled dopamine uptake assays are fundamental in the pharmacological profiling of compounds that inhibit the dopamine transporter. nih.gov These assays are used to determine the potency of various inhibitors by measuring their ability to block the uptake of [3H]dopamine into cells or synaptosomes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters derived from these studies. nih.gov
A wide range of compounds, including therapeutic agents and drugs of abuse, have been characterized using this method. For example, the "triple" uptake inhibitor DOV 102,677 was shown to suppress [3H]dopamine uptake with an IC50 value of 129 nM in cells expressing the human dopamine transporter. nih.gov Similarly, the selective DAT inhibitor GBR 12909 has been extensively studied and is known to potently inhibit synaptosomal dopamine uptake with a Ki of 1 nM. clinpgx.org The inhibitory effects of cocaine and its analogs on dopamine uptake are also routinely assessed using [3H]dopamine uptake assays. nih.govnih.gov
Table 2: Inhibitory Potency of Various Compounds on [3H]Dopamine Uptake
| Compound | Transporter Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| DOV 102,677 | hDAT | 129 | 222 |
| DOV 102,677 | hNET | 103 | 1030 |
| DOV 102,677 | hSERT | 133 | 740 |
| GBR 12909 | DAT | - | 1 |
| Cocaine | DAT | - | - |
| Benztropine | DAT | - | - |
This table presents the IC50 and Ki values for the "triple" uptake inhibitor DOV 102,677 on human dopamine (hDAT), norepinephrine (B1679862) (hNET), and serotonin (B10506) (hSERT) transporters, as well as the high selectivity of GBR 12909 for DAT. nih.govclinpgx.orgnih.gov
Differentiation of Neuronal and Extraneuronal Uptake Pathways
The use of [3H]dopamine allows researchers to distinguish between different dopamine uptake pathways, namely neuronal and extraneuronal uptake. Neuronal uptake is characterized by a high-affinity, sodium- and temperature-dependent active transport mechanism. nih.gov In contrast, extraneuronal uptake, which can occur in glial cells like astrocytes, may not be dependent on sodium and temperature, suggesting a facilitated diffusion system. nih.gov
Pharmacological tools are essential for differentiating these pathways. For instance, cocaine-sensitive neuronal uptake can be distinguished from corticosterone-sensitive extraneuronal uptake. nih.gov Selective inhibitors can be used to isolate specific transporter activities. For example, to measure [3H]DA uptake via DAT in the prefrontal cortex, where the norepinephrine transporter (NET) is also present, desipramine (B1205290) can be used to block NET. Conversely, GBR 12909 can be used to block DAT to isolate [3H]DA uptake via NET. nih.govnih.gov Autoradiographic studies using [3H]dopamine have visualized its uptake into neuronal cell bodies and processes, while in some culture conditions, astrocytes have also been shown to accumulate the radiotracer. nih.govdntb.gov.ua
Uptake Studies in Transfected Cells Expressing DAT
The development of cell lines that are transfected to express specific transporters has revolutionized the study of dopamine uptake. nih.gov Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for this purpose. eurofinsdiscovery.comutexas.eduebi.ac.uk These transfected cell lines provide a controlled environment to study the function of a single type of transporter without the confounding presence of other uptake systems. nih.gov
[3H]dopamine uptake assays in these transfected cells are a standard method to characterize the transporter's function and to screen for novel psychoactive compounds. eurofinsdiscovery.com For example, HEK-293 cells expressing wild-type DAT demonstrate significant uptake of [3H]DA, while cells expressing a non-functional mutant show no specific uptake. utexas.edu These cellular models are invaluable for investigating the molecular mechanisms of DAT regulation, including how other proteins, such as the D2 dopamine receptor, can interact with and modulate DAT function, leading to enhanced dopamine reuptake. embopress.org
Studies on Dopamine Release and Metabolism Using Tritiated Precursors
Measurement of Endogenously Synthesized [3H]Dopamine Release
A pivotal method for studying dopamine (B1211576) dynamics involves tracking the release of dopamine synthesized endogenously from a radiolabeled precursor, such as [3H]tyrosine. This approach allows researchers to observe the release of newly synthesized neurotransmitter, which is believed to be preferentially released from nerve terminals. pnas.org
In vitro studies using isolated rat striatum incubated with [3H]tyrosine have successfully demonstrated the spontaneous extraneuronal efflux of endogenously synthesized [3H]dopamine. pnas.org This technique provides a direct measure of dopamine release from dopaminergic terminals. Research has shown that physiological stimuli can influence the rate of this synthesis and release. For instance, in the retina of dark-adapted rats, exposure to light significantly accelerates dopamine synthesis and release, a process that can be further enhanced by the administration of tyrosine. nasa.gov Similarly, in animal models with partial lesions of the nigrostriatal pathway, the surviving neurons increase their firing rates, leading to accelerated dopamine synthesis and release. nih.gov This compensatory mechanism can be further augmented by administering tyrosine, highlighting that under conditions of high neuronal activity, dopamine synthesis becomes dependent on the availability of its precursor. nih.gov
| Experimental Model | Precursor | Stimulus | Key Finding |
| Isolated Rat Striatum | [3H]tyrosine | Spontaneous | Demonstrated the preferential release of newly synthesized [3H]dopamine. pnas.org |
| Light-Activated Rat Retina | Tyrosine | Light Exposure | Showed that physiological stimuli can make dopamine synthesis and release dependent on precursor availability. nasa.gov |
| Rats with Nigrostriatal Lesions | Tyrosine | Neuronal Firing | Surviving neurons accelerate dopamine synthesis and release, which is enhanced by precursor administration. nih.gov |
Analysis of Activity-Dependent Dopamine Release
The release of dopamine from neurons is not a constant process but is tightly coupled to neuronal activity. Somatodendritic dopamine release, for example, is activity-dependent and sensitive to tetrodotoxin, a blocker of voltage-gated sodium channels. nih.gov This indicates that action potentials are crucial for triggering dopamine release from the soma and dendrites of dopaminergic neurons in the substantia nigra pars compacta (SNc). nih.gov This activity-dependent release plays a critical role in autoregulation, where the released dopamine activates D2 autoreceptors on the same neuron, leading to self-inhibition. nih.gov
Recent advancements in biosensor technology, such as nanosensors immobilized on a 2D nanofilm, have enabled the visualization of dopamine release with subcellular resolution. janelia.org These tools have confirmed that dopamine is released not only from axons but also from specific locations on dendrites in response to neuronal activity, providing a more detailed picture of how and where activity-dependent release occurs. janelia.org
Modulation of Dopamine Release by Pharmacological Agents
The release of [3H]dopamine can be significantly altered by various pharmacological agents, acting on different receptors and transporters. This modulation provides critical insights into the regulatory mechanisms governing dopamine neurotransmission.
Studies on rabbit retina have shown that the calcium-dependent release of [3H]dopamine is modulated by inhibitory D-2 subtype dopamine autoreceptors. nih.gov Activation of these autoreceptors by dopamine itself, or by agonists, reduces its release, while antagonists like S-sulpiride can increase the evoked release. nih.gov Furthermore, catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497) can inhibit [3H]dopamine release by activating alpha-adrenoceptors. nih.gov
In the rat prefrontal cortex, cholinergic agonists like carbachol (B1668302) have been found to inhibit potassium-stimulated [3H]dopamine release, suggesting that cholinergic heteroreceptors on dopaminergic terminals modulate dopamine efflux. nih.gov Conversely, nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, including nicotine (B1678760) and lobeline (B1674988), have been shown to enhance the spontaneous and potassium-evoked release of [3H]dopamine and its metabolites in the rat striatum. nih.gov This excitatory effect is mediated by nAChRs located on dopaminergic nerve terminals. nih.gov Other substances, such as amphetamine and monoamine oxidase inhibitors, also markedly increase the release of newly synthesized [3H]dopamine. pnas.org
| Agent Class | Example Agent | Target Tissue | Effect on [3H]Dopamine Release | Receptor/Mechanism |
| Dopamine Agonist | - | Rabbit Retina | Inhibition | D-2 Autoreceptors nih.gov |
| Dopamine Antagonist | S-sulpiride | Rabbit Retina | Enhancement | D-2 Autoreceptors nih.gov |
| Catecholamines | Norepinephrine, Epinephrine | Rabbit Retina | Inhibition | Alpha-adrenoceptors nih.gov |
| Cholinergic Agonist | Carbachol | Rat Prefrontal Cortex | Inhibition | Cholinergic Heteroreceptors nih.gov |
| Nicotinic Agonist | Nicotine, Lobeline | Rat Striatum | Enhancement | Nicotinic Acetylcholine Receptors nih.gov |
| Stimulant | Amphetamine | Rat Striatum | Enhancement | Increased Efflux pnas.orgmdpi.com |
Metabolic Fate of Tritiated Dopamine and its Precursors
Once released, tritiated dopamine undergoes extensive metabolism. Tracking the appearance of its various tritiated metabolites provides a detailed view of the pathways responsible for its inactivation and clearance.
Following the administration or release of [3H]dopamine, a variety of radiolabeled metabolites can be identified through techniques like column chromatography. The primary metabolites include deaminated products, O-methylated products, and those that have undergone both processes.
In the neurointermediate lobe of the rat pituitary, spontaneously released radioactivity consists mainly of O-methylated and deaminated metabolites (52%) and the deaminated metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) (28%). nih.gov Unchanged dopamine accounted for only 18% of the released tritium (B154650). nih.gov Similarly, in studies with human chorioamnion, [3H]dopamine is rapidly metabolized to DOPAC and 3-methoxy, 4-hydroxyphenylacetic acid (homovanillic acid, HVA), which are products of monoamine oxidase (MAO). nih.gov
The main metabolite from spontaneous release in rat striatal synaptosomes is [3H]DOPAC. nih.gov Pharmacological stimulation with agents like lobeline can accelerate the outflow of both [3H]DOPAC and [3H]OMDA (O-methylated and deaminated metabolites). nih.gov The O-methylated metabolite of dopamine is 3-methoxytyramine. researchgate.netnih.gov While dopamine is a precursor to norepinephrine, studies focusing on [3H]dopamine metabolism often concentrate on its catabolic products rather than its conversion to other catecholamines. drugbank.com
The metabolic degradation of dopamine is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.net
Monoamine Oxidase (MAO): This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine. This process converts dopamine into 3,4-dihydroxyphenylacetaldehyde, which is then rapidly oxidized by aldehyde dehydrogenase to form DOPAC. fitnessgenes.comresearchgate.net MAO exists in two isoforms, MAO-A and MAO-B, with MAO-A being preferentially located in dopaminergic neurons. Inhibition of MAO with drugs like pargyline (B1678468) significantly reduces the formation of deaminated metabolites such as DOPAC. nih.govnih.gov
Catechol-O-methyltransferase (COMT): This enzyme catalyzes the methylation of dopamine's catechol ring, converting it to 3-methoxytyramine (3-MT). researchgate.net COMT can act on dopamine that has escaped reuptake. Subsequently, 3-MT can be deaminated by MAO to form 3-methoxy-4-hydroxyphenylacetaldehyde, which is then converted to homovanillic acid (HVA). fitnessgenes.comresearchgate.net Alternatively, DOPAC (formed by MAO action on dopamine) can be methylated by COMT to also yield HVA, which is a major final metabolite. fitnessgenes.com
Therefore, the degradation of dopamine involves a two-step process that can occur in either order, with both pathways converging on the formation of HVA. fitnessgenes.com
Compartmental Analysis of Dopamine Storage and Efflux
Dopamine within nerve terminals is not homogeneously distributed but is stored in different compartments, primarily synaptic vesicles. Studies using [3H]dopamine have been employed to investigate these storage pools and the dynamics of dopamine efflux.
By subjecting a crude synaptosome-containing fraction preloaded with [3H]dopamine to hypoosmotic conditions, researchers can distinguish between a hypoosmotic-resistant pool (presumably vesicular) and a hypoosmotic-sensitive pool (likely cytosolic). nih.gov Treatments with agents like reserpine (B192253) (which blocks vesicular uptake), high potassium concentrations (KCl, which causes depolarization-induced release), and d-amphetamine (which promotes efflux) all lead to a time-dependent loss of [3H]dopamine. nih.gov Interestingly, these treatments did not alter the proportional distribution of the radiolabel between the osmotically defined compartments, suggesting a rapid equilibrium between these storage pools. nih.gov The release induced by reserpine and d-amphetamine was found to be independent of extracellular calcium, whereas KCl-induced release was calcium-dependent, reflecting different mechanisms of efflux. nih.gov
Computational models that incorporate the geometry of the synaptic cleft help to distinguish between the synaptic compartment and the extrasynaptic space, analyzing the interplay between dopamine release, diffusion, and uptake in what is known as synaptic and volume transmission. nih.gov
Dopamine Receptor Subtype Specific Pharmacology Utilizing Tritiated Analogs
D1-like Receptor Subtypes (D1, D5) Characterization
The D1-like receptors, consisting of the D1 and D5 subtypes, are canonically coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). mdpi.com While sharing significant structural similarities, they exhibit distinct pharmacological properties and anatomical distributions. The D1 receptor is the most abundant dopamine (B1211576) receptor subtype in the central nervous system, whereas the D5 receptor has a more limited expression, predominantly in limbic regions, and displays a tenfold higher affinity for dopamine than the D1 receptor. rsc.org
The characterization of D1-like receptors has extensively utilized tritiated antagonists, such as [3H]SCH23390, due to their high affinity and slow dissociation rates. nih.gov Competition binding assays, where unlabeled ligands compete with the radiolabeled antagonist for receptor binding, have been instrumental in defining the pharmacological profile of these receptors. Such studies have demonstrated that agonists typically display complex binding patterns, suggesting the existence of multiple affinity states of the receptor. The presence of guanine (B1146940) nucleotides, like guanylyl-5'-yl imidodiphosphate (GppNHp), can convert high-affinity agonist binding sites to a low-affinity state, providing evidence for the coupling of the receptor to G proteins. nih.gov
While less common than for D2-like receptors, tritiated agonists like [7-3H(N)]-Dopamine are valuable tools for directly probing the agonist-binding pocket and studying the high-affinity, functionally active state of D1-like receptors.
Table 1: Comparative Affinity of Selected Ligands for D1-like Receptors
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Dopamine | D1 | ~1500 |
| SKF38393 | D1 | ~100 |
| SCH23390 | D1 | ~0.3 |
| Dopamine | D5 | Reported to have ~10-fold higher affinity than at D1 |
D2-like Receptor Subtypes (D2, D3, D4) Characterization
The D2-like receptor family, which includes the D2, D3, and D4 subtypes, are coupled to Gi/o proteins and inhibit adenylyl cyclase activity. mdpi.com The high degree of sequence homology among these subtypes presents a challenge for developing selective ligands. Tritiated analogs have been indispensable in dissecting their individual pharmacological characteristics.
Radioligand binding assays are fundamental for establishing the affinity and selectivity of various compounds for D2-like receptors. These experiments measure the ability of a test compound to displace a specific tritiated radioligand from the receptor. For example, the tritiated antagonist [3H]spiperone has been widely used to characterize the binding of numerous ligands to D2 and D3 receptors. researchgate.net
A key feature of D2-like receptors is their ability to exist in two interconvertible states with different affinities for agonists: a high-affinity state and a low-affinity state. nih.gov The high-affinity state is considered the functionally active conformation, where the receptor is coupled to a G protein. nih.gov Tritiated agonists, including [7-3H(N)]-Dopamine, preferentially bind to this high-affinity state. The addition of guanine nucleotides, such as GTP, promotes the dissociation of the G protein from the receptor, resulting in a shift to the low-affinity state. semanticscholar.org This phenomenon is readily observable in competition binding assays, where the presence of GTP causes a rightward shift in the agonist competition curve, indicating reduced agonist affinity.
The development of radioligands with selectivity for specific receptor subtypes has been a significant advancement. [3H]7-hydroxy-N,N-di-n-propyl-2-aminotetralin ([3H]7-OH-DPAT) is a notable example, exhibiting a high affinity and selectivity for the D3 receptor over the D2 and D4 subtypes. mdpi.com In studies using transfected cells, [3H]7-OH-DPAT binds to D3 receptors with subnanomolar affinity, being approximately 100-fold more selective for D3 than for D2 receptors. mdpi.com This selectivity has enabled the detailed characterization and anatomical mapping of D3 receptors in the brain. mdpi.com However, it is noteworthy that [3H]7-OH-DPAT can also label D2 receptors with high affinity under certain conditions, as well as D4 receptors, necessitating careful experimental design.
Table 2: Binding Affinities (Ki in nM) of Dopaminergic Ligands at D2-like Receptors
| Ligand | D2 | D3 | D4 |
|---|---|---|---|
| Dopamine | 1500-3000 | 20-50 | 40-100 |
| 7-OH-DPAT | 50-150 | 0.5-1.0 | 20-50 |
| Spiperone | 0.1-0.3 | 0.3-0.5 | 1.5-2.0 |
| Haloperidol | 1.0-2.0 | 2.0-3.0 | 4.0-6.0 |
| Raclopride | 1.5-2.5 | 3.0-4.0 | >2000 |
Table 3: Dissociation Constants (Kd in nM) for [3H]7-OH-DPAT at D2-like Receptors
| Receptor Subtype | Kd (nM) |
|---|---|
| D2 | ~3.6 |
| D3 | ~0.3-0.8 |
| D4 | ~0.32 (in lymphocytes) |
Investigations into Allosteric Modulation of Dopamine Receptors
Allosteric modulation represents an sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, dopamine, binds. These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the binding and/or efficacy of the orthosteric ligand, respectively. This mechanism offers the potential for greater subtype selectivity and a more refined modulation of dopaminergic signaling.
The use of tritiated analogs is crucial in the study of allosteric modulation. For example, the effect of a potential allosteric modulator can be assessed by examining its impact on the binding of a tritiated orthosteric ligand like [3H]dopamine. A PAM would typically increase the affinity of [3H]dopamine for the receptor, observable as a leftward shift in the saturation binding curve. Conversely, a NAM would decrease this affinity, causing a rightward shift. These studies are vital for the discovery and characterization of novel therapeutic agents that act via allosteric mechanisms.
Advanced Methodological and Analytical Considerations
Liquid Scintillation Counting and Radioactivity Detection
The detection and quantification of tritium (B154650) (³H), the radioisotope in Dopamine (B1211576), [7-3H(N)], relies on liquid scintillation counting (LSC). This technique measures the beta particles emitted by tritium. The process involves placing the sample containing the radioligand into a vial with a liquid scintillation cocktail. The beta particles from tritium excite the solvent molecules in the cocktail, which in turn transfer this energy to fluorescent solutes (fluors). These fluors then emit photons of light, which are detected by a photomultiplier tube within a liquid scintillation counter. The intensity of the light emitted is proportional to the amount of radioactivity in the sample.
For accurate results, it is crucial to ensure that the filters used in filtration-based assays are completely dry before adding the scintillation cocktail. Residual water can interact with the scintillant and reduce counting efficiency. If complete drying is not feasible, a cocktail compatible with wet filters should be used. revvity.com The efficiency of the counting process can be affected by quenching, which is the reduction of light output. Quenching can be caused by various factors, including the color of the sample and the presence of certain chemicals. Therefore, quench correction is a necessary step in LSC to obtain accurate radioactivity measurements. Modern liquid scintillation counters often have automated quench correction capabilities.
Chromatographic Techniques for Separation and Quantification of Radiometabolites (e.g., HPLC)
When [7-3H(N)]-Dopamine is used in biological systems, it can be metabolized into various radiometabolites. To accurately study the binding of the parent compound, it is essential to separate and quantify these metabolites. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. nih.govscirp.orgnih.gov
In a typical radio-HPLC setup, the biological sample extract is injected into an HPLC system equipped with a column that separates compounds based on their physicochemical properties, such as polarity. scirp.orgsnmjournals.org The effluent from the column then passes through a radioactivity detector, which measures the amount of tritium in the separated fractions. akjournals.com This allows for the identification and quantification of the parent [7-3H(N)]-Dopamine and its various radiometabolites. nih.govsnmjournals.org For instance, studies have used HPLC to demonstrate the transformation of ³H-dopamine into other radiolabeled substances after administration, confirming that the radioactivity detected in certain tissues or fluids may not be solely from the parent compound. nih.gov The choice of the HPLC column and mobile phase is critical for achieving good separation of the parent compound from its metabolites. snmjournals.org
Preparation of Biological Samples for Radioligand Studies (e.g., Membrane Homogenates, Tissue Slices, Isolated Cells)
The choice of biological sample preparation is crucial for the success of radioligand binding studies and depends on the specific research question. numberanalytics.com
Membrane Homogenates: This is a common preparation for studying receptor binding in a cell-free system. researchgate.netunc.edu Tissues, such as the rat striatum, are homogenized in a suitable buffer, and the cell membranes containing the dopamine receptors are isolated through centrifugation. researchgate.netnih.gov These membrane preparations can then be used in binding assays to determine receptor density (Bmax) and affinity (Kd). nih.govnih.gov
Tissue Slices: Using tissue slices offers the advantage of preserving the cellular architecture and some degree of physiological integrity. nih.gov This can be particularly important for studying the regulation of receptors in a more intact environment. nih.gov Brain slices from various regions can be incubated with [7-3H(N)]-Dopamine to investigate the distribution and binding characteristics of dopamine receptors in a more physiologically relevant context. nih.govnih.gov
Isolated Cells: Studies can also be performed on isolated cells, either primary cells or cultured cell lines expressing specific dopamine receptor subtypes. frontiersin.org This approach allows for the investigation of receptor properties in a controlled cellular environment. For example, human peripheral blood mononuclear cells (PBMCs) have been used to study dopamine receptor binding. nih.gov
The preparation method must be carefully optimized to maintain the integrity of the receptors and minimize degradation of the radioligand. nih.gov
Data Analysis and Modeling for Binding Parameters (e.g., Scatchard Analysis, Nonlinear Regression)
Once binding data are collected, they must be analyzed to determine key binding parameters like the dissociation constant (Kd), which reflects the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which indicates receptor density. revvity.com
Scatchard Analysis: Historically, Scatchard analysis was a widely used method for linearizing saturation binding data. nih.govpnas.orgresearchgate.netcapes.gov.br It involves plotting the ratio of bound to free radioligand against the concentration of bound radioligand. While it can provide estimates of Kd and Bmax, it is now known to be susceptible to distorting experimental error and may not be suitable for complex binding systems. snmjournals.org
Nonlinear Regression: Modern data analysis relies heavily on nonlinear regression methods. researchgate.netnih.govrug.nl This approach directly fits the binding data to a theoretical binding equation (e.g., the one-site or two-site binding model) without the need for data transformation. researchgate.netresearchgate.net Nonlinear regression provides more accurate and reliable estimates of binding parameters and is the preferred method for analyzing radioligand binding data. snmjournals.orgnih.gov Computer programs are widely available to perform these analyses.
Optimization of Assay Conditions for Specific Binding (e.g., pH, Temperature, Incubation Time)
To obtain reliable and reproducible data, it is essential to optimize the conditions of the binding assay. numberanalytics.comresearchgate.net
pH: The pH of the incubation buffer can significantly affect ligand binding. researchgate.net The optimal pH should be determined empirically for each receptor system, but it is typically maintained around physiological pH (7.4). researchgate.netnih.gov
Temperature: The temperature of the incubation can influence the rate of association and dissociation of the radioligand, and thus the time required to reach equilibrium. researchgate.netsci-hub.se Assays can be performed at various temperatures, such as 4°C, room temperature, or 37°C, depending on the stability of the receptor and radioligand. sci-hub.se
Incubation Time: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. sci-hub.senih.gov This is particularly important for high-affinity ligands that may have slow dissociation rates. sci-hub.se Time-course experiments should be conducted to determine the optimal incubation time. researchgate.netnih.gov Insufficient incubation times can lead to an underestimation of affinity. sci-hub.se
The following table provides an example of optimized conditions for a radioligand binding assay:
| Parameter | Optimized Condition |
| Incubation Time | 35 minutes researchgate.netnih.gov |
| Temperature | 30°C researchgate.netnih.gov |
| pH | 7.4 researchgate.netnih.gov |
| Protein Concentration | 100 µg researchgate.netnih.gov |
This table is for illustrative purposes and specific conditions should be optimized for each experiment.
Characterization and Reduction of Non-Specific Binding (NSB)
Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor, such as the filter, plasticware, or other proteins. revvity.comnicoyalife.com High NSB can obscure the specific binding signal and lead to inaccurate results. uni-regensburg.de
NSB is typically determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled competing ligand that saturates the specific receptors. frontiersin.orgnih.govpnas.org Several strategies can be employed to minimize NSB:
Using Blocking Agents: Additives like bovine serum albumin (BSA) can be included in the buffer to block non-specific binding sites on surfaces. numberanalytics.comnicoyalife.com
Optimizing Ligand Concentration: Using a lower concentration of the radioligand can help reduce NSB. numberanalytics.com
Washing Steps: Thorough and rapid washing of the filters after incubation helps to remove unbound and non-specifically bound radioligand. pnas.org
Buffer Composition: The inclusion of salts or detergents in the buffer can sometimes help reduce NSB. revvity.com Hydrophobic ligands tend to exhibit higher non-specific binding. revvity.comrevvity.com
Challenges and Limitations in Radioligand Development and Application
While tritiated radioligands like [7-3H(N)]-Dopamine are powerful tools, their development and application come with challenges and limitations.
Metabolic Instability: Tritiated compounds can be susceptible to biological degradation, such as through enzymatic cleavage of the tritium label. uni-regensburg.detandfonline.com This can lead to the formation of radiometabolites that may interfere with the assay. uni-regensburg.de
Non-Specific Binding: As discussed, high non-specific binding can be a significant issue, particularly with hydrophobic radioligands. uni-regensburg.de
Selectivity: A radioligand may bind to multiple receptor subtypes or even different receptor families, which can complicate data interpretation. uni-regensburg.de For example, some radioligands initially thought to be specific for one receptor were later found to bind to others. nih.gov
Safety and Handling: The use of radioactive materials requires specialized licenses, facilities, and safety precautions for handling and waste disposal. tandfonline.com
Cost and Availability: The synthesis and purification of radioligands can be expensive, and their shelf-life is limited by radioactive decay. uni-regensburg.detandfonline.com
Despite these challenges, the high sensitivity and specificity offered by radioligands like [7-3H(N)]-Dopamine ensure their continued importance in neuropharmacological research. revvity.com
Conceptual Frameworks and Theoretical Implications in Dopaminergic Research
Molecular Pharmacology of Dopamine (B1211576) Receptors (e.g., GPCR coupling)
Dopamine, a crucial catecholaminergic neurotransmitter, exerts its diverse physiological effects by activating five distinct G protein-coupled receptors (GPCRs), designated D1, D2, D3, D4, and D5. researchgate.netnih.gov These receptors are integral membrane proteins characterized by seven transmembrane helices, an extracellular N-terminus, and an intracellular C-terminus. nih.gov Their primary function is to mediate the central and peripheral actions of dopamine, which range from motor control and motivation to hormonal regulation. oup.com
The dopamine receptor family is broadly classified into two main subfamilies based on their genetic structure, pharmacological properties, and primary signaling pathways:
D1-like receptors (D1 and D5): These receptors are predominantly coupled to the Gαs/olf family of G proteins. acs.orgnih.gov Upon activation by dopamine, they stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.govwikipedia.org This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, thereby modulating gene expression. oup.com D1 and D5 receptors can also activate phospholipase C, inducing intracellular calcium release and activating protein kinase C. nih.gov
D2-like receptors (D2, D3, and D4): This subfamily primarily couples to the Gαi/o family of G proteins. acs.orgnih.gov Activation of these receptors inhibits adenylyl cyclase, resulting in decreased cAMP production. wikipedia.orgnih.gov The D2 receptor exists in two isoforms, D2-short (D2S) and D2-long (D2L), which arise from alternative splicing. frontiersin.org Beyond cAMP inhibition, D2-like receptors can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.org
Recent research has expanded our understanding of dopamine receptor signaling, revealing that they can also operate through G protein-independent mechanisms. These alternative pathways often involve interactions with proteins such as β-arrestins, which are typically associated with receptor desensitization but can also initiate their own signaling cascades. researchgate.netwikipedia.org For instance, β-arrestin can form complexes with MAP kinase, leading to the activation of extracellular signal-regulated kinases (ERK). wikipedia.org
Table 1: Dopamine Receptor Subfamilies and their Primary Signaling Mechanisms
| Receptor Subfamily | Members | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Key Second Messenger |
|---|---|---|---|---|
| D1-like | D1, D5 | Gαs/olf | Stimulation | cAMP |
| D2-like | D2, D3, D4 | Gαi/o | Inhibition | cAMP |
Functional States of Dopamine Receptors and Ligand Efficacy
The interaction between a ligand (like dopamine or a synthetic drug) and a dopamine receptor is not a simple on-off switch. The concept of "functional selectivity" or "biased agonism" has emerged to describe how different ligands can stabilize distinct conformational states of a single receptor, leading to the activation of a specific subset of its downstream signaling pathways. nih.govplos.org
This functional selectivity arises from the inherent conformational flexibility of GPCRs. plos.org A receptor can exist in multiple active and inactive states. The efficacy of a ligand is determined by its ability to preferentially bind to and stabilize a particular conformation. For example, some ligands might strongly promote G protein coupling while having little effect on β-arrestin recruitment, or vice-versa. nih.gov
A notable example of a functionally selective ligand is SKF83959, which has minimal effects on adenylyl cyclase but potently activates the phospholipase C (PLC) pathway through the D1 receptor. nih.gov This highlights how a ligand can act as an agonist for one pathway while being neutral or even an antagonist for another at the very same receptor. nih.gov
The high-affinity state of D2-like receptors is often considered the functional state. The concentrations of dopamine agonists that are effective in therapeutic applications, such as for Parkinson's disease, often correlate with their affinity for this high-affinity state. uni-regensburg.de
The study of ligand efficacy is crucial for drug development. By designing ligands with a bias towards specific signaling pathways, it may be possible to develop more targeted therapies with fewer side effects. For instance, separating the therapeutic effects from the adverse effects of a drug could be achieved by creating ligands that selectively activate desired pathways. nih.gov
Presynaptic vs. Postsynaptic Receptor Functions (e.g., Autoreceptor Mechanisms)
Dopamine receptors are located on both the presynaptic (the neuron releasing dopamine) and postsynaptic (the neuron receiving the signal) membranes, where they serve distinct functions.
Postsynaptic Receptors: These receptors are located on the dendrites and cell bodies of target neurons. researchgate.net When activated by dopamine in the synaptic cleft, they transmit the signal to the receiving cell, leading to either excitatory or inhibitory effects depending on the receptor subtype and the downstream signaling cascade. For example, the D2L isoform is thought to function as a classical postsynaptic receptor. wikipedia.orgwikipedia.org
Presynaptic Receptors (Autoreceptors): These receptors are located on the axon terminals and somatodendritic regions of dopamine neurons themselves. The D2S isoform is a prominent presynaptic autoreceptor. wikipedia.orgwikipedia.org Their primary role is to act as a negative feedback mechanism to regulate dopamine neurotransmission. wikipedia.org When dopamine levels in the synapse become elevated, it binds to these autoreceptors, leading to:
Inhibition of further dopamine synthesis. grantome.com
Inhibition of dopamine release. grantome.comresearchgate.net
Increased dopamine reuptake by the dopamine transporter (DAT). researchgate.net
D2 receptors can also function as heteroreceptors on neurons that release other neurotransmitters, such as GABA and glutamate. grantome.comjneurosci.org In this capacity, dopamine can modulate the release of these other neurotransmitters, adding another layer of complexity to its regulatory functions.
Research using site-specific D2R knock-out mice has revealed that both D2 autoreceptors on dopaminergic neurons and D2 heteroreceptors on other neurons, like medium spiny neurons, contribute to the control of dopamine levels. jneurosci.org This dual control mechanism highlights the intricate regulation of the dopaminergic system.
Modes of Dopaminergic Neurotransmission (e.g., Wired vs. Volume Transmission)
Neurotransmitter communication in the brain is not limited to the classical, point-to-point synaptic transmission. Two primary modes of neurotransmission are recognized:
Wired Transmission (WT): This is the conventional form of synaptic communication. A neurotransmitter is released from a presynaptic terminal into a narrow synaptic cleft (approximately 20 nanometers wide) and acts on receptors located directly opposite on the postsynaptic membrane. acs.org This mode is rapid, specific, and ensures a one-to-one, targeted flow of information. acs.orgacs.org
Volume Transmission (VT): In this mode, neurotransmitters are released from non-synaptic varicosities (swellings along the axon) or spill over from the synaptic cleft into the extracellular space. researchgate.netresearchgate.net They then diffuse through the extracellular fluid over longer distances (microns) to reach extrasynaptic receptors on multiple target cells. researchgate.net This form of communication is slower, broader in its reach, and allows for a single neuron to modulate the activity of a large population of neurons, including glial cells. acs.orgresearchgate.net
Dopaminergic neurons, like other monoaminergic systems, utilize both wired and volume transmission. researchgate.netresearchgate.net This dual modality allows for both precise, rapid signaling and broader, slower modulatory effects. The balance between these two modes can be influenced by factors such as the density of dopamine transporters, which clear dopamine from the extracellular space and thus limit the extent of volume transmission. researchgate.net The existence of volume transmission is supported by the presence of extrasynaptic dopamine receptors. nih.gov
Table 2: Comparison of Wired and Volume Neurotransmission
| Feature | Wired Transmission | Volume Transmission |
|---|---|---|
| Speed | Fast | Slow |
| Specificity | High (one-to-one) | Low (one-to-many) |
| Range | Short (nanometers) | Long (microns) |
| Receptor Location | Synaptic | Extrasynaptic |
| Primary Function | Rapid information transfer | Modulation, tuning |
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing [7-3H(N)]-dopamine while ensuring isotopic purity?
- Answer : Synthesis involves tritiating dopamine at the 7th position using catalytic hydrogenation with tritium gas. Critical steps include:
- Protection of catechol groups : Prevents undesired side reactions during isotopic exchange .
- Purification via HPLC : Ensures removal of unreacted precursors and byproducts; validate purity using NMR and mass spectrometry (MS) .
- Radiolabeling efficiency : Confirm using liquid scintillation counting (≥95% isotopic incorporation) .
Q. Which techniques are recommended for quantifying [7-3H(N)]-dopamine in neuronal tissue samples?
- Answer :
- Radioligand assays : Use liquid scintillation counting for direct quantification in homogenized tissues. Cross-validate with LC-MS/MS to distinguish endogenous dopamine from tritiated forms .
- Microdialysis protocols : Coupled with high-sensitivity detectors (e.g., electrochemical detection) for real-time monitoring in vivo .
- Critical controls : Include blank samples to account for nonspecific binding and matrix effects .
Advanced Research Questions
Q. How do crystallographic conformations of dopamine salts impact their stability and receptor interactions?
- Answer :
- Hydrogen bonding networks : X-ray diffraction data (e.g., O–H···O and N–H···O interactions) reveal that dopamine hydrochloride forms a monoclinic lattice (space group P2₁/c), stabilizing the cationic form .
- Receptor affinity : Conformational flexibility (e.g., gauche vs. anti amine alignment) alters binding kinetics to D2/D3 receptors. Molecular dynamics simulations predict optimal binding poses .
- Practical implication : Select salt forms (e.g., hydrochloride vs. hydrobromide) based on desired solubility and packing behavior for in vitro assays .
Q. What strategies resolve contradictions in dopamine release data across in vitro vs. in vivo models?
- Answer :
- Model-specific variables : In vitro systems (e.g., synaptosomes) lack reuptake dynamics, while in vivo models (e.g., microdialysis) account for enzymatic degradation and transporter activity .
- Multivariate analysis : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., pH, temperature) .
- Cross-validation : Compare voltammetry (subsecond resolution) with microdialysis (minute-scale) to reconcile temporal discrepancies .
Q. How can tritium loss in [7-3H(N)]-dopamine be minimized during long-term storage?
- Answer :
- Storage conditions : Use ethanol:water (9:1) at −80°C to reduce radiolytic degradation; avoid repeated freeze-thaw cycles .
- Stability testing : Perform thin-layer chromatography (TLC) every 3 months to detect tritium displacement or decomposition .
- Chemical stabilizers : Add antioxidants (e.g., ascorbic acid) to prevent catechol oxidation .
Q. What experimental designs mitigate cross-reactivity in dopamine receptor binding assays?
- Answer :
- Selective antagonists : Use D2 receptor antagonist sulpiride (10 μM) to block nonspecific binding in competition assays .
- Tritiated ligand specificity : Validate [7-3H(N)]-dopamine against HEK-293 cells expressing recombinant receptors (e.g., D1 vs. D2) .
- Scatchard analysis : Distinguish high- and low-affinity binding sites to avoid misinterpretation of saturation curves .
Data Analysis and Interpretation
Q. How should researchers analyze discrepancies in dopamine uptake kinetics between cell lines?
- Answer :
- Transporters : Compare DAT (dopamine transporter) expression levels via Western blotting; HEK-DAT vs. PC12 cells show 3-fold differences in Vmax .
- Kinetic modeling : Fit data to Michaelis-Menten or Hill equations to identify cooperative effects .
- Error sources : Control for intracellular vesicular storage (e.g., using reserpine) to isolate plasma membrane uptake .
Q. What computational tools predict dopamine’s interaction with carbon-based nanomaterials (e.g., SWCNTs)?
- Answer :
- Density Functional Theory (DFT) : Calculate adsorption energies (e.g., −1.2 eV for dopamine on SWCNTs) to assess binding stability .
- Electrostatic potential maps : Identify catechol-O and amine-N as primary adsorption sites .
- Application : Optimize nanomaterial design for dopamine biosensors or drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
